Dienestrol

Catalog No.
S1483709
CAS No.
13029-44-2
M.F
C18H18O2
M. Wt
266.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dienestrol

CAS Number

13029-44-2

Product Name

Dienestrol

IUPAC Name

4-[(2E,4E)-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

InChI

InChI=1S/C18H18O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h3-12,19-20H,1-2H3/b17-3+,18-4+

InChI Key

NFDFQCUYFHCNBW-SCGPFSFSSA-N

SMILES

Array

solubility

FREELY SOL IN ALC, METHANOL, ETHER, ACETONE, PROPYLENE GLYCOL; SOL IN CHLOROFORM, AQ SOLN OF ALKALI HYDROXIDES; SOLUBLE IN VEGETABLE OILS AFTER WARMING, BUT CRYSTALLIZES OUT ON STANDING; PRACTICALLY INSOL IN WATER, DIL ACIDS .
SOL IN FIXED OILS.

Synonyms

4,4'-(Diethylideneethylene)diphenol, Dienestrol, Dienestrol, (E,E)-Isomer, Dienestrol, (Z,E)-Isomer, Dienestrol, (Z,Z)-Isomer, Dienoestrol, Oestrasid, Ortho Dienestrol, Synestrol

Canonical SMILES

CC=C(C1=CC=C(C=C1)O)C(=CC)C2=CC=C(C=C2)O

Isomeric SMILES

C/C=C(/C(=C/C)/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)O

The exact mass of the compound Dienoestrol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3 mg/l (at 37 °c)freely sol in alc, methanol, ether, acetone, propylene glycol; sol in chloroform, aq soln of alkali hydroxides; soluble in vegetable oils after warming, but crystallizes out on standing; practically insol in water, dil acids .sol in fixed oils.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 756734. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzyl Compounds - Bibenzyls - Dihydrostilbenoids. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

E,E-Dienestrol (CAS 13029-44-2) is a potent synthetic nonsteroidal estrogen and a defined stereoisomeric metabolite of diethylstilbestrol (DES). Characterized by its rigid diene core and dual phenolic rings, it serves as a critical benchmark compound in endocrine disruptor screening, receptor binding assays, and reproductive toxicology workflows. Unlike crude estrogenic mixtures or less defined stereoisomers, high-purity E,E-Dienestrol provides precise, reproducible interactions with estrogen receptors (ERα and ERβ) and predictable metabolic pathways. Its solubility in polar organic solvents, such as methanol and propylene glycol, combined with its stability under standard laboratory conditions, makes it a highly reliable reference material for quantitative in vitro and in vivo models requiring a stable, nonsteroidal ER agonist [1].

Substituting E,E-Dienestrol with its parent compound, diethylstilbestrol (DES), or unspecified isomeric mixtures (such as generic CAS 84-17-3) introduces critical confounding variables in experimental workflows. DES undergoes rapid oxidation to a spiro-quinone intermediate, which prevents the isolation of stable quinone-DNA adducts required in toxicology studies [1]. Furthermore, DES significantly elevates prolactin levels and exhibits aggressive tumorigenic promotive effects in vivo, whereas the pure E,E-Dienestrol isomer demonstrates a markedly distinct endocrine profile with heavily suppressed prolactin induction [2]. Relying on mixed Z/E isomers or generic DES analogs compromises assay reproducibility, alters receptor binding kinetics, and prevents the accurate quantification of specific metabolic biotransformation pathways, making the procurement of the pure E,E-isomer indispensable for rigorous mechanistic and toxicological standardization [3].

Enhanced Estrogen Receptor Binding Affinity for Assay Calibration

E,E-Dienestrol demonstrates exceptionally high binding affinity for estrogen receptors, significantly outperforming the natural baseline estrogen, estradiol. In competitive binding models, E,E-Dienestrol exhibits approximately 223% of the affinity of estradiol at ERα and 404% of the affinity at ERβ. This hyper-affinity makes it a highly sensitive positive control and calibration standard for ER-targeted high-throughput screening, ensuring robust signal-to-noise ratios in reporter assays where natural estrogens yield weaker baseline responses [1].

Evidence DimensionEstrogen Receptor (ER) Binding Affinity
Target Compound Data223% (ERα) and 404% (ERβ) relative affinity
Comparator Or BaselineEstradiol (100% baseline affinity)
Quantified Difference>2-fold higher affinity for ERα and >4-fold higher for ERβ
ConditionsIn vitro ER competitive binding assays

High-affinity binding allows researchers to use E,E-Dienestrol as a highly reliable, low-concentration positive control in endocrine disruptor screening.

Precursor Suitability for Stable Quinone-DNA Adduct Synthesis

In toxicological workflows requiring the synthesis of standard depurinating DNA adducts, E,E-Dienestrol is a strictly required precursor compared to DES. When the catechol of DES (3'-OH-DES) is oxidized, it instantaneously forms a spiro-quinone, preventing the direct synthesis of standard quinone-DNA adducts. In contrast, the catechol of E,E-Dienestrol (3'-OH-E,E-DIES) undergoes quantitative conversion to a stable ortho-quinone (DIES-3',4'-Q) upon reaction with silver oxide. This stability allows for the successful, reproducible synthesis and isolation of depurinating adducts for mass spectrometry calibration [1].

Evidence DimensionQuinone Intermediate Stability
Target Compound DataQuantitative conversion to stable ortho-quinone (DIES-3',4'-Q)
Comparator Or BaselineDiethylstilbestrol (DES) (instantaneous spiro-quinone formation)
Quantified DifferenceComplete stabilization of the ortho-quinone vs. 0% stable ortho-quinone for DES
ConditionsOxidation with Ag2O in acetone for adduct synthesis

E,E-Dienestrol is essential for laboratories synthesizing stable quinone-DNA adduct standards, as DES fails to yield the necessary intermediate.

Differentiated In Vivo Prolactin Response for Endocrine Modeling

While DES is notorious for its aggressive tumorigenic and prolactin-elevating effects, E,E-Dienestrol provides a highly differentiated in vivo profile. In radiation-initiated mammary tumorigenesis models, the implantation of E,E-Dienestrol pellets reduced serum prolactin levels to just 4.5% of those observed in DES-treated subjects. This dramatic reduction in prolactin secretion, coupled with a significantly lower incidence of tumor promotion, allows researchers to uncouple ER agonism from aggressive prolactin-driven tumorigenesis, providing a more controlled model for specific estrogenic pathways [1].

Evidence DimensionSerum Prolactin Concentration
Target Compound Data4.5% relative prolactin level
Comparator Or BaselineDiethylstilbestrol (DES) treated baseline (100%)
Quantified Difference95.5% reduction in prolactin induction compared to DES
ConditionsIn vivo pellet implantation in radiation-initiated models

Procuring the E,E-isomer enables the study of potent ER agonism without the confounding aggressive prolactin-driven tumorigenic background of DES.

Cytochrome P450 Metabolic Stability in Embryotoxicity Workflows

E,E-Dienestrol demonstrates higher metabolic stability in the presence of cytochrome P450-dependent oxidizing systems compared to natural steroidal estrogens. In cultured whole-embryo assays, the addition of a P450 oxidizing system resulted in marked, unpredictable increases in the embryotoxicity of estrone (E1) and estradiol (E2). Conversely, E,E-Dienestrol exhibited only minor increases in embryotoxicity under the exact same oxidative conditions. This resistance to rapid P450-mediated toxicological amplification ensures more predictable dose-response curves and higher reproducibility in developmental toxicity screens [1].

Evidence DimensionP450-Induced Embryotoxicity Amplification
Target Compound DataMinor increase in embryotoxicity
Comparator Or BaselineEstradiol (E2) and Estrone (E1) (marked increase in embryotoxicity)
Quantified DifferenceSignificantly lower biotransformational toxicity shift
ConditionsCultured whole rat embryos with cytochrome P450-dependent oxidizing system

Its stability against P450-induced toxicity spikes makes E,E-Dienestrol a more reliable and reproducible standard for in vitro developmental toxicology assays.

High-Throughput Endocrine Disruptor Screening (EDSP)

Due to its >400% relative binding affinity for ERβ compared to estradiol, E,E-Dienestrol serves as a highly sensitive positive control and calibration standard for in vitro reporter assays and competitive binding models [1].

Synthesis of Analytical Toxicology Standards

E,E-Dienestrol's ability to form stable ortho-quinones without spiro-quinone interference makes it the required precursor for synthesizing depurinating DNA adduct standards used in LC-MS/MS toxicological workflows [2].

Controlled In Vivo Estrogen Receptor Modeling

Because it induces only 4.5% of the prolactin response seen with DES, E,E-Dienestrol is the preferred choice for in vivo studies requiring potent ER agonism without aggressive prolactin-driven tumor promotion [3].

Standardized Developmental Toxicity Assays

Its resistance to unpredictable toxicity spikes in the presence of cytochrome P450 enzymes makes E,E-Dienestrol a highly reproducible reference material for in vitro embryotoxicity and teratogenicity screening [4].

Color/Form

MINUTE NEEDLES FROM DILUTE ALC
WHITE NEEDLES FROM ETHANOL
COLORLESS OR WHITE, OR PRACTICALLY WHITE NEEDLE-LIKE CRYSTALS OR AS A WHITE, CRYSTALLINE POWDER

XLogP3

5.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

266.130679813 Da

Monoisotopic Mass

266.130679813 Da

Heavy Atom Count

20

LogP

5.9

Odor

Odorless

Melting Point

233-234
227-228 °C
PRISMS FROM ALC; MP: 119-120 °C /DIENESTROL DIACETATE/
SUBLIMES @ 130 °C @ 1 MM HG; THE SUBLIMATE MP: 231-234 °C
MP: 179 °C; HAS NO ESTROGENIC ACTIVITY /DIENESTROL ISODIENESTROL/

UNII

RRW32X4U1F

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H350 (100%): May cause cancer [Danger Carcinogenicity];
H361 (97.44%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For use in the treatment of atrophic vaginitis and kraurosis vulvae.

Therapeutic Uses

Estrogens, Non-Steroidal
DIENESTROL, LIKE STILBESTROL, IS A NON-STEROIDAL ESTROGEN DERIVED FROM STILBENE. IT MAY BE ADMIN ORALLY OR APPLIED TOPICALLY. ITS USE ORALLY HAS NO ADVANTAGES OVER OTHER ORAL ESTROGENS, & NO ORAL PREPN ARE MARKETED. DIENESTROL IS PRIMARILY USED AS AN INTRAVAGINAL CREAM FOR ATROPHIC VAGINITIS OR PREPUBERTAL VULVOVAGINITIS.
MEDICATION (VET): SYNTHETIC ESTROGEN. THE DIACETATE FORM IS USED IN FEEDING TRIALS. PARENTERALLY, IN FUNCTIONAL STERILITY WHERE ADEQUATE ESTROGENS ARE LACKING FOR STIMULATION & MATURATION OF OVARIAN FOLLICLE IN CATTLE & OCCASIONALLY IN HORSES. ORALLY, FOR CHICKENS & TURKEYS TO IMPROVE TENDERNESS & APPEARANCE BY PROPER FAT DISTRIBUTION.
MEDICATION (VET): INCREASES FATTY LIVERS & SERUM CALCIUM, WHILE DECR BONE FRAGILITY IN CHICKENS. CAN BE USED INTRAVAGINALLY & INTRAUTERINE TO HELP RESTORE NORMAL EPITHELIAL GROWTH.
For more Therapeutic Uses (Complete) data for DIENESTROL (10 total), please visit the HSDB record page.

Pharmacology

Estrogens diffuse into their target cells and interact with a protein receptor. Target cells include the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary. Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary. The combination of an estrogen with a progestin suppresses the hypothalamic-pituitary system, decreasing the secretion of gonadotropin-releasing hormone (GnRH).

MeSH Pharmacological Classification

Estrogens, Non-Steroidal

ATC Code

G - Genito urinary system and sex hormones
G03 - Sex hormones and modulators of the genital system
G03C - Estrogens
G03CB - Synthetic estrogens, plain
G03CB01 - Dienestrol
G - Genito urinary system and sex hormones
G03 - Sex hormones and modulators of the genital system
G03C - Estrogens
G03CC - Estrogens, combinations with other drugs
G03CC02 - Dienestrol

Mechanism of Action

Dienestrol is a synthetic, non-steroidal estrogen. Estrogens passively diffuse into target cells of responsive tissues, complex with the estrogen receptors, and enter the cell's nucleus to initiate or enhance gene transcription of protein synthesis after binding to DNA.
ESTROGENS ARE FIRST BOUND WITH VERY HIGH AFFINITY TO A CYTOPLASMIC 8 S RECEPTOR PROTEIN, WHICH THEN DISSOCIATES INTO A 4 S WITH ESTROGEN ATTACHED. ... THE ESTROGEN COMPLEX IS CONVERTED TO A 5 S SPECIES THAT IS TRANSPORTED TO THE NUCLEUS, WHERE ULTIMATE BINDING OF ESTROGEN-CONTAINING COMPLEX OCCURS. /ESTROGENS/
THE ACTIVITY OF ... SYNTHETIC ... ESTROGENS DEPENDS ON PRESENCE OF HYDROXYL GROUPS @ EXTREMITIES OF THEIR MOLECULES ... HYDROXYLS ... INVOLVED IN BINDING WITH SPECIFIC RECEPTOR PROTEINS, PRESENT IN CYTOSOL OF CELLS IN TARGET ORGANS. /ESTROGENS/
At the cellular level, estrogens increase the cellular synthesis of DNA, RNA, and various proteins in responsive tissues. Estrogens reduce the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, leading to a reduction in release of follicle-stimulating hormone and luteinizing hormone from the pituitary. /Estrogen/

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
Estrogen receptor
NR3A (ESR) [HSA:2099 2100] [KO:K08550 K08551]

Pictograms

Health Hazard

Health Hazard

Other CAS

13029-44-2
84-17-3

Absorption Distribution and Excretion

Systemic absorption and mode of action of dienestrol are undetermined.Estrogens diffuse into their target cells and interact with a protein receptor. Target cells include the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary. Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary. The combination of an estrogen with a progestin suppresses the hypothalamic-pituitary system, decreasing the secretion of gonadotropin-releasing hormone (GnRH).
ESTROGENS USED IN THERAPY ARE ... READILY ABSORBED THROUGH SKIN, MUCOUS MEMBRANES, AND GI TRACT. WHEN THEY ARE APPLIED FOR LOCAL ACTION, ABSORPTION IS OFTEN SUFFICIENT TO CAUSE SYSTEMIC EFFECTS. /ESTROGENS/
IN FACTORY WORKERS GYNECOMASTIA HAS FOLLOWED HANDLING OF DIETHYLSTIBESTROL WITHOUT GLOVES. /DIETHYLSTILBESTEROL/
URINARY EXCRETION RATE OF ESTROGENS IS QUITE SIMILAR WHETHER AGENTS ARE GIVEN ORALLY OR INTRAVENOUSLY, WHICH SUGGESTS THAT ABSORPTION OF MOST ESTROGENS FROM GI TRACT IS PROMPT & QUITE COMPLETE. /ESTROGENS/
ESTROGENS ARE PRACTICALLY INSOLUBLE IN WATER. WHEN DISSOLVED IN OIL AND INJECTED, THEY ARE RAPIDLY ABSORBED & QUICKLY METABOLIZED. ... INACTIVATION OF ESTROGEN IS CARRIED OUT MAINLY IN THE LIVER. /ESTROGENS/
For more Absorption, Distribution and Excretion (Complete) data for DIENESTROL (10 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic.
DIENESTROL YIELDS DIENESTROL-BETA-D-GLUCURONIDE IN RABBITS.
DIENESTROL IS A KNOWN METABOLITE OF DIETHYLSTILBESTROL IN PRIMATES & MICE; IT IS CONVERTED TO OMEGA-HYDROXY-DIENESTROL, WHICH IS EXCRETED IN CONJUGATED FORM ... RABBITS GIVEN ORAL DOSES OF DIENESTROL EXCRETED DIENESTROL GLUCURONIDE IN THEIR URINE ... .
RABBITS GIVEN ORAL DOSES OF DIENESTROL EXCRETED DIENESTROL GLUCURONIDE IN THEIR URINE ... .

Wikipedia

Dienestrol

Drug Warnings

DIENESTROL IS CONTRAINDICATED DURING PREGNANCY.
... DISADVANTAGE OF SOME SYNTHETIC ESTROGENIC CMPD IS THAT NAUSEA FOLLOWS USE OF ... MINIMUM EFFECTIVE DOSE IN SOME WOMEN, BUT ... NOT OVER 20% OF THOSE WHO USE MATERIALS CAREFULLY. IN SUCH WOMEN SYNTHETIC MATERIALS MUST BE REPLACED BY NATURAL PRODUCTS. /SYNTHETIC ESTROGEN/
Dienestrol has not been shown to be effective for any purpose during pregnancy, and use of the drug in pregnant women may cause severe harm to the fetus.
Dienestrol shares the toxic potentials of other estrogens, and the usual cautions, precautions, and contraindications associated with estrogen therapy should be observed.
For more Drug Warnings (Complete) data for DIENESTROL (18 total), please visit the HSDB record page.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

DIENESTROL IS NOT KNOWN TO OCCUR NATURALLY.
... DO NOT ADMIN TO LAYING BIRDS OR BREEDING FLOCKS. AVOID CONTAMINATION WITH FEED OR WATER SUPPLY TO OTHER LIVESTOCK OR HUMANS.
Dienestrol is a synthetic nonsteroidal estrogen. The drug is structurally similar to diethylstilbestrol but differs structurally from diethylstilbestrol in the substitution of two unsaturated ethylidene groups for the two diethyl groups of diethylstilbestrol.

Analytic Laboratory Methods

HPLC ANALYSIS OF DIENESTROL AND ITS DOSAGE FORMS.
GLC DETERMINATION OF DIENESTROL IN DIENESTROL CREAM.
CONFIGURATION OF DIENESTROL BY X-RAY DIFFRACTION.
MASS SPECTRA OF DIENESTROL.
Determination of dienestrol by using a HPLC operated at room temperature. The apparatus is equipped with an UV detector capable of monitoring absorption at 254 nm. The flow rate is about 2 ml/min.

Clinical Laboratory Methods

A method was developed for the detection of diethylstilbestrol, together with dienestrol and hexestrol, using extraction with a single immunoaffinity column containing antibodies raised against diethylstilbestrol, followed by GC negative ion chemical ionization MS.
A procedure for the separation and identification of several anabolic substances from bovine urine samples is presented. Chromatographic separations of various group of anabolics in different eluting conditions were carried out in order to provide the possibility of an analytical application as extensive as possible.
A rapid and selective chromatographic method is described for the clean-up of anabolics in bovine urine using group fractionation.
The combination of supercritical fluid extraction/supercritical fluid chromatography-tandem MS was evaluated for the detection of residues of a small group of veterinary drugs in freeze-dried pig kidney.
STABLE DERIVATIVES FOR GC DETERMINATION OF DIENESTROL IN MEAT & ORGANS OF CATTLE.

Storage Conditions

Commercially available dienestrol vaginal cream should be stored at a temperature less than 40 °C, preferably between 15-30 °C; freezing should be avoided.
Store below 40 °C (104 °F), preferably between 15 and 30 °C (59 and 86 °F), unless otherwise specified by manufacturer. Store in a collapsible tube or tight container. Protect from freezing. /Dienestrol cream USP/

Interactions

Concurrent use with estrogens may alter the metabolism and protein binding of glucocorticoids, leading to decreased clearance, increased elimination half-life, and increased therapeutic and toxic effects of the glucocorticoids.
Estrogens may cause amenorrhea, interfering with effects of bromocriptine. /Estrogen/
Calcium supplements: concurrent use with estrogens may increase calcium absorption. /Estrogen/
Concurrent use with estrogens may potentiate the anti-inflammatory effects of endogenous cortisol induced by corticotropin. /Estrogen/
For more Interactions (Complete) data for DIENESTROL (9 total), please visit the HSDB record page.

Stability Shelf Life

Sensitive to light

Dates

Last modified: 08-15-2023
Chang et al. Identification of small molecules rescuing fragile X syndrome phenotypes in Drosophila Nature Chemical Biology, doi: 10.1038/nchembio.78, published online 9 March 2008. http://www.nature.com/naturechemicalbiology

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